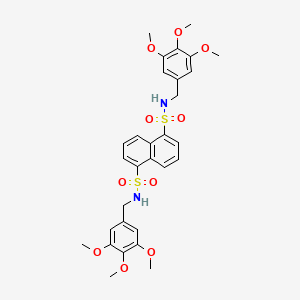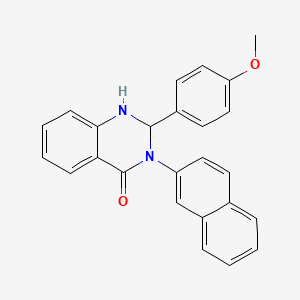
N,N'-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is a complex organic compound characterized by the presence of two 3,4,5-trimethoxybenzyl groups attached to a naphthalene-1,5-disulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with naphthalene-1,5-disulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzyl groups may facilitate binding to hydrophobic pockets within proteins, while the sulfonamide groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzylamine: A simpler compound with similar methoxybenzyl groups but lacking the naphthalene and sulfonamide moieties.
N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine: A related compound with a similar naphthalene core but different functional groups.
Uniqueness
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is unique due to its combination of trimethoxybenzyl and naphthalene-1,5-disulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C30H34N2O10S2 |
|---|---|
Peso molecular |
646.7 g/mol |
Nombre IUPAC |
1-N,5-N-bis[(3,4,5-trimethoxyphenyl)methyl]naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C30H34N2O10S2/c1-37-23-13-19(14-24(38-2)29(23)41-5)17-31-43(33,34)27-11-7-10-22-21(27)9-8-12-28(22)44(35,36)32-18-20-15-25(39-3)30(42-6)26(16-20)40-4/h7-16,31-32H,17-18H2,1-6H3 |
Clave InChI |
XMCUJGVSAKOMEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NCC4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B15013290.png)

![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B15013314.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15013319.png)
![1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B15013327.png)
![5-(2-bromophenyl)-3-{[(2-bromophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15013334.png)
![4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate](/img/structure/B15013337.png)
![3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013341.png)
![3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15013355.png)
![Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15013356.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15013360.png)
![3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B15013362.png)
